

managing solubility issues of 3,6,9-Trioxaundecanedioic acid

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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198

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Technical Support Center: 3,6,9-Trioxaundecanedioic Acid

Welcome to the technical support center for **3,6,9-Trioxaundecanedioic acid** (CAS: 13887-98-4). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential solubility challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **3,6,9-Trioxaundecanedioic acid**?

A1: **3,6,9-Trioxaundecanedioic acid** is a hydrophilic molecule with good solubility in a variety of polar solvents. Its structure, which includes two carboxylic acid groups and three ether linkages, allows for extensive hydrogen bonding.^[1] It is readily soluble in water, DMSO, DMF, and DCM.^{[2][3][4]} Some studies describe its solubility in water as practically unlimited at room temperature.^[1]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution significantly impacts the solubility of **3,6,9-Trioxaundecanedioic acid**. The molecule has two carboxylic acid groups with a predicted first acid dissociation constant (pKa1) of approximately 3.09.^{[1][2]} At a pH above this pKa, the carboxylic acid groups

will deprotonate, forming a more polar dianionic species. This deprotonated form exhibits enhanced aqueous solubility.[1] Therefore, increasing the pH of aqueous solutions can be an effective strategy to improve its solubility, particularly at high concentrations.

Q3: Are there any known incompatibilities with common solvents?

A3: While generally soluble in polar solvents, issues can arise. For instance, when using DMSO, it is crucial to use a fresh, anhydrous grade. DMSO is hygroscopic, and absorbed moisture can potentially reduce the solubility of the compound.[5] In nonpolar organic solvents, the solubility is expected to be limited due to the hydrophilic nature of the molecule.

Q4: What is the appearance of **3,6,9-Trioxaundecanedioic acid**?

A4: At room temperature (20°C), **3,6,9-Trioxaundecanedioic acid** exists as a liquid.[1][2] Some suppliers may provide it as a viscous liquid or a solid-liquid mixture.[3][6]

Q5: How can this compound be used to improve the solubility of other molecules?

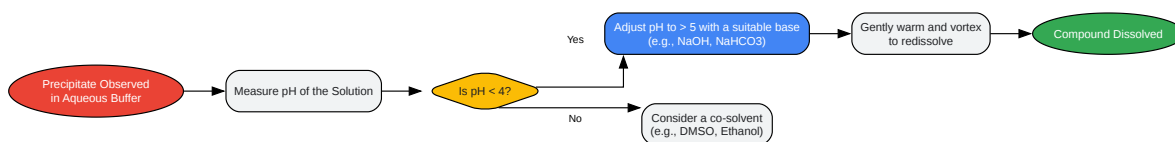
A5: **3,6,9-Trioxaundecanedioic acid** is frequently used as a hydrophilic polyethylene glycol (PEG) linker.[2][7] By conjugating it to poorly soluble drugs or molecules, it can enhance their overall water solubility and bioavailability.[4] This is a common strategy in the development of PROTACs and other drug delivery systems.[4][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with **3,6,9-Trioxaundecanedioic acid**.

Issue 1: Precipitate Formation in Aqueous Buffers

- Problem: A precipitate forms when dissolving the compound in an aqueous buffer, especially at high concentrations.
- Possible Cause: The pH of the buffer is close to or below the pKa of the carboxylic acid groups, leading to the less soluble protonated form.
- Solution Workflow:

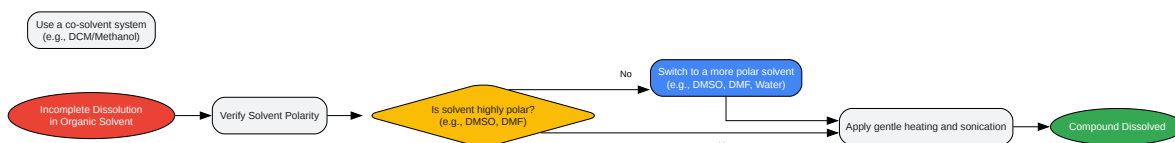


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Caption: Workflow for addressing precipitation in aqueous buffers.

Issue 2: Incomplete Dissolution in Organic Solvents

- Problem: The compound does not fully dissolve in an organic solvent.
- Possible Cause: The chosen solvent may not be sufficiently polar. While soluble in DCM, its solubility in less polar solvents is limited.
- Solution Workflow:



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Caption: Troubleshooting incomplete dissolution in organic solvents.

Data Summary

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₇	[1]
Molecular Weight	222.19 g/mol	[1]
Appearance	Liquid at 20°C	[1][2]
pKa ₁ (Predicted)	3.09 ± 0.10	[1][2]
Density	~1.3 g/mL at 20°C	[2][7]
Boiling Point	443.7 ± 30.0 °C	[1][2]

Solubility Data

Solvent	Reported Solubility	Reference
Water	> 100 mg/mL; Unlimited at 20°C	[1]
DMSO	Soluble; 44 mg/mL	[1][5]
Dichloromethane (DCM)	Soluble	[2][3][4]
Dimethylformamide (DMF)	Soluble	[2][3][4]
Ethanol	44 mg/mL	[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol describes how to prepare a concentrated stock solution of **3,6,9-Trioxaundecanedioic acid** in an aqueous buffer, leveraging pH adjustment to ensure complete dissolution.

- Materials:
 - 3,6,9-Trioxaundecanedioic acid**

- Deionized water or desired buffer (e.g., PBS)
- 1 M NaOH or other suitable base
- pH meter
- Volumetric flasks and pipettes
- Stir plate and stir bar
- Procedure:
 1. Weigh the desired amount of **3,6,9-Trioxaundecanedioic acid**.
 2. Add approximately 80% of the final volume of deionized water or buffer to a beaker with a stir bar.
 3. Slowly add the weighed compound to the liquid while stirring.
 4. Measure the initial pH of the solution. It will likely be acidic.
 5. Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding base until the pH is above 5.0, ensuring the compound fully dissolves.
 6. Once dissolved, transfer the solution to a volumetric flask.
 7. Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.
 8. Bring the solution to the final desired volume with the buffer.
 9. Sterile filter if required for downstream applications.

Protocol 2: General Dissolution Method for Organic Solvents

This protocol provides a general method for dissolving **3,6,9-Trioxaundecanedioic acid** in common polar organic solvents.

- Materials:

- **3,6,9-Trioxaundecanedioic acid**
 - Anhydrous DMSO, DMF, or DCM
 - Vortex mixer
 - Sonicator bath
 - Procedure:
 1. Weigh the desired amount of **3,6,9-Trioxaundecanedioic acid** into a suitable vial.
 2. Add the required volume of the chosen anhydrous organic solvent.
 3. Vortex the mixture for 1-2 minutes.
 4. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied concurrently if necessary.
 5. Visually inspect for complete dissolution. Repeat sonication if needed.
 6. Store the solution appropriately, protected from moisture, especially for DMSO solutions.
- [5]

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